Benzyl-3-propenyloxy-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

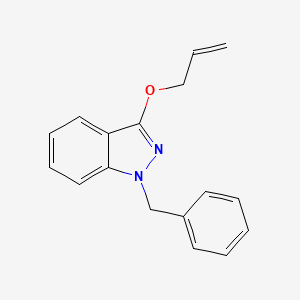

Benzyl-3-propenyloxy-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Applications anticancéreuses

Benzyl-3-propenyloxy-1H-indazole : les dérivés ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Le noyau indazole est un motif commun dans de nombreux composés pharmacologiquement actifs, et des modifications apportées à cette structure de base peuvent conduire à une activité antitumorale significative. Par exemple, certains dérivés de l'indazole ont été utilisés dans le traitement du cancer épithélial de l'ovaire, des trompes de Fallope ou du péritoine primaire .

Pharmacologie : Traitement des maladies respiratoires

En pharmacologie, les dérivés de l'indazole, y compris ceux similaires à this compound, ont été étudiés en tant qu'inhibiteurs sélectifs de la phosphoinositide 3-kinase delta (PI3Kδ). Ces inhibiteurs sont importants dans le traitement des maladies respiratoires, mettant en évidence la pertinence du composé dans le développement de nouveaux agents thérapeutiques .

Agriculture : Développement des pesticides

Le système cyclique de l'indazole est un échafaudage clé dans le développement de nouveaux pesticides. La recherche sur this compound pourrait conduire à la création de nouveaux pesticides plus efficaces et respectueux de l'environnement. La polyvalence de la modification des groupes fonctionnels permet d'adapter les composés aux besoins spécifiques de l'agriculture .

Science des matériaux : Synthèse organique

En science des matériaux, this compound peut être utilisé comme intermédiaire dans la synthèse organique. Ses propriétés structurelles le rendent approprié pour la création de molécules organiques complexes, qui peuvent être utilisées dans le développement de nouveaux matériaux aux propriétés uniques .

Biochimie : Inhibition enzymatique

Les dérivés de l'indazole sont connus pour agir en tant qu'inhibiteurs enzymatiques, ce qui est crucial en biochimie pour réguler les voies biologiques. La recherche sur this compound pourrait découvrir de nouveaux inhibiteurs enzymatiques qui peuvent être utilisés pour étudier ou traiter divers troubles biochimiques .

Science de l'environnement : Réhabilitation de la pollution

Les composés basés sur la structure de l'indazole, comme this compound, peuvent avoir des applications en science de l'environnement, notamment dans la réhabilitation de la pollution. leurs propriétés chimiques pourraient être exploitées pour développer des agents qui atténuent les polluants environnementaux, contribuant à des écosystèmes plus propres .

Mécanisme D'action

Target of Action

Benzyl-3-propenyloxy-1H-indazole is a derivative of the indazole family . Indazole compounds have been found to interact with a wide variety of targets, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents . .

Mode of Action

Indazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .

Biochemical Pathways

Indazole compounds have been reported to affect various biochemical pathways, including inflammatory pathways, cancer pathways, and others .

Pharmacokinetics

The compound’s molecular weight (22426) suggests that it may have good bioavailability .

Result of Action

Indazole compounds have been reported to have various effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Activité Biologique

Benzyl-3-propenyloxy-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H16N2O and a molecular weight of approximately 224.26 g/mol. The compound exhibits good bioavailability, which is crucial for its potential therapeutic applications.

Target Interactions:

this compound interacts with various biological targets through several mechanisms:

- Enzyme Inhibition: Indazole derivatives, including this compound, can inhibit specific enzymes involved in cancer and inflammatory pathways.

- Receptor Modulation: The compound may modulate receptor activity, influencing cellular responses to various stimuli.

- Ion Channel Interaction: It can affect ion channel activity, which is vital in numerous physiological processes.

Anticancer Activity

Research indicates that indazole derivatives possess significant anticancer properties. For instance, studies have shown that certain indazole compounds inhibit the growth of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. One derivative demonstrated an IC50 value of 5.15 µM against the K562 cell line, showcasing its potential as an anticancer agent .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|---|

| This compound | K562 | 5.15 | 33.2 |

| Compound 6o | A549 | TBD | TBD |

| Compound NV6 | PC-3 | TBD | TBD |

Antimicrobial and Antiprotozoal Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated activity against Leishmania species, with some compounds showing effectiveness comparable to standard treatments like amphotericin B. Electron microscopy confirmed structural damage to the parasites, indicating a potential for developing new antileishmanial agents .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Oral Bioavailability: Approximately 50% across various compounds tested.

- Blood-Brain Barrier Penetration: The compound shows a penetration rate around 39%, indicating potential central nervous system activity.

Table 2: Pharmacokinetic Properties

| Property | Value (%) |

|---|---|

| Oral Bioavailability | 50.3 |

| Blood-Brain Barrier Penetration | 39.3 |

Case Studies and Research Findings

Numerous studies have explored the biological activities of indazole derivatives:

- Antileishmanial Activity: A study evaluated the efficacy of several indazole derivatives against Leishmania species, with promising results indicating potential for further development in treating leishmaniasis .

- Cancer Cell Line Studies: Various compounds were tested against multiple cancer cell lines, revealing significant inhibitory effects and suggesting that structural modifications could enhance their efficacy and selectivity .

Propriétés

IUPAC Name |

1-benzyl-3-prop-2-enoxyindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-2-12-20-17-15-10-6-7-11-16(15)19(18-17)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJCYGTWNYUCFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700855 |

Source

|

| Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25854-83-5 |

Source

|

| Record name | 1-Benzyl-3-[(prop-2-en-1-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.